

# Application Note: Quantification of Polysilicone-13 in Environmental Samples

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## Compound of Interest

Compound Name: POLYSILICONE-13

Cat. No.: B1176725

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## Introduction

**Polysilicone-13** is a siloxane polymer used in a variety of personal care products as a hair conditioning agent.[1] Due to its widespread use, there is a growing interest in understanding its environmental fate and persistence. The release of personal care products into wastewater can lead to the introduction of substances like **Polysilicone-13** into various environmental compartments, including water and soil.[2] The analysis of such polymers in complex environmental matrices presents a significant challenge due to their chemical inertness and the presence of interfering substances.[3] This application note details a method for the quantification of **Polysilicone-13** in environmental samples using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), a robust technique for the analysis of complex polymers.[4][5]

## Principle

This method is based on the thermal decomposition of **Polysilicone-13** in an inert atmosphere (pyrolysis) to produce smaller, volatile fragments that are characteristic of the original polymer structure. These fragments are then separated by gas chromatography (GC) and detected by mass spectrometry (MS). Quantification is achieved by comparing the abundance of specific pyrolysis products from the sample to those of known standards. Sample preparation involves extraction of the polymer from the environmental matrix, followed by cleanup steps to remove interfering organic matter.

## Apparatus and Reagents

- Apparatus:
  - Pyrolysis unit (e.g., Frontier Lab Multi-Shot Pyrolyzer) coupled to a GC/MS system
  - Gas Chromatograph with a suitable capillary column (e.g., metal capillary column for high-temperature applications)
  - Mass Spectrometer (capable of scanning a mass range of  $m/z$  50-500)
  - Accelerated Solvent Extractor (ASE)
  - Solid Phase Extraction (SPE) cartridges (e.g., EMR-Lipid cartridges)
  - Vortex mixer
  - Centrifuge
  - Syringe filters (0.45  $\mu\text{m}$ , PTFE)
  - Standard laboratory glassware
- Reagents:
  - **Polysilicone-13** standard
  - Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (all high purity, HPLC grade)
  - Internal standard (e.g., a deuterated polymer or a different polysiloxane not expected in the samples)
  - Anhydrous sodium sulfate
  - Nitrogen gas (high purity)

## Experimental Protocols

### Sample Preparation

#### 4.1. Water Samples

- Extraction:
  - Filter the water sample (1 L) through a 0.45  $\mu$ m glass fiber filter to remove suspended solids.
  - Perform a liquid-liquid extraction using dichloromethane (DCM). Add 60 mL of DCM to the water sample in a separatory funnel.
  - Shake vigorously for 2 minutes, releasing pressure periodically.
  - Allow the layers to separate and collect the organic (bottom) layer.
  - Repeat the extraction two more times with fresh 60 mL portions of DCM.
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentration:
  - Reduce the volume of the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
- Cleanup (if necessary):
  - If the extract is suspected to contain a high load of interfering organic compounds, a solid-phase extraction (SPE) cleanup may be necessary. Pass the concentrated extract through a silica gel SPE cartridge, eluting with a suitable solvent mixture like hexane:DCM.

#### 4.2. Soil and Sediment Samples

- Extraction: Accelerated Solvent Extraction (ASE)[\[6\]](#)
  - Air-dry the soil or sediment sample and sieve to remove large debris.
  - Mix approximately 10 g of the homogenized sample with diatomaceous earth and pack into an ASE cell.
  - Perform extraction using an ASE system with the following parameters:

- Solvent: Dichloromethane (DCM) or a mixture of hexane and ethyl acetate.
- Temperature: 100°C.
- Pressure: 1500 psi.
- Static time: 10 minutes.
- Number of cycles: 2.
- Concentration:
  - Concentrate the resulting extract to 1 mL under a gentle stream of nitrogen.
- Cleanup: EMR-Lipid Cartridges[3][7]
  - For samples with high organic content (e.g., sludge, compost), a lipid removal step is crucial.
  - Condition an EMR-Lipid cartridge according to the manufacturer's instructions.
  - Load the 1 mL sample extract onto the cartridge.
  - Elute the target analytes while lipids and other matrix components are retained.
  - Collect the eluate and concentrate to a final volume of 200 µL.

## Instrumental Analysis: Pyrolysis-GC/MS

- Calibration:
  - Prepare a series of calibration standards of **Polysilicone-13** in a suitable solvent.
  - Spike each standard with the internal standard at a constant concentration.
  - Analyze each standard by Py-GC/MS to generate a calibration curve.
- Pyrolysis-GC/MS Conditions:

- Pyrolysis:
  - Pyrolysis Temperature: 720°C (This is a starting point based on literature for similar polysiloxanes and may require optimization).[4]
  - Interface Temperature: 300°C.
- Gas Chromatography:
  - Inlet Temperature: 300°C.
  - Column: A robust, high-temperature capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 50°C, hold for 2 minutes.
    - Ramp: 10°C/min to 320°C.
    - Final hold: 10 minutes.
- Mass Spectrometry:
  - Ion Source Temperature: 230°C.
  - Interface Temperature: 280°C.
  - Scan Mode: Full scan (m/z 50-500) for qualitative analysis and identification of characteristic fragments.
  - Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific, abundant, and unique fragment ions of **Polysilicone-13**.
- Sample Analysis:

- Inject a small, precise volume (e.g., 1-2  $\mu\text{L}$ ) of the final sample extract into the pyrolysis cup.
- Evaporate the solvent at a lower temperature (e.g., 100°C) before initiating the pyrolysis program.
- Acquire the data in both full scan and SIM modes.

## Data Analysis

- Qualitative Analysis:
  - Identify the characteristic pyrolysis fragments of **Polysilicone-13** from the full scan chromatogram of the standard.
  - Compare the mass spectra of the peaks in the sample chromatogram to the standard to confirm the presence of **Polysilicone-13**.
- Quantitative Analysis:
  - Integrate the peak areas of the selected characteristic ions for **Polysilicone-13** and the internal standard in the SIM chromatograms.
  - Calculate the concentration of **Polysilicone-13** in the sample using the calibration curve.

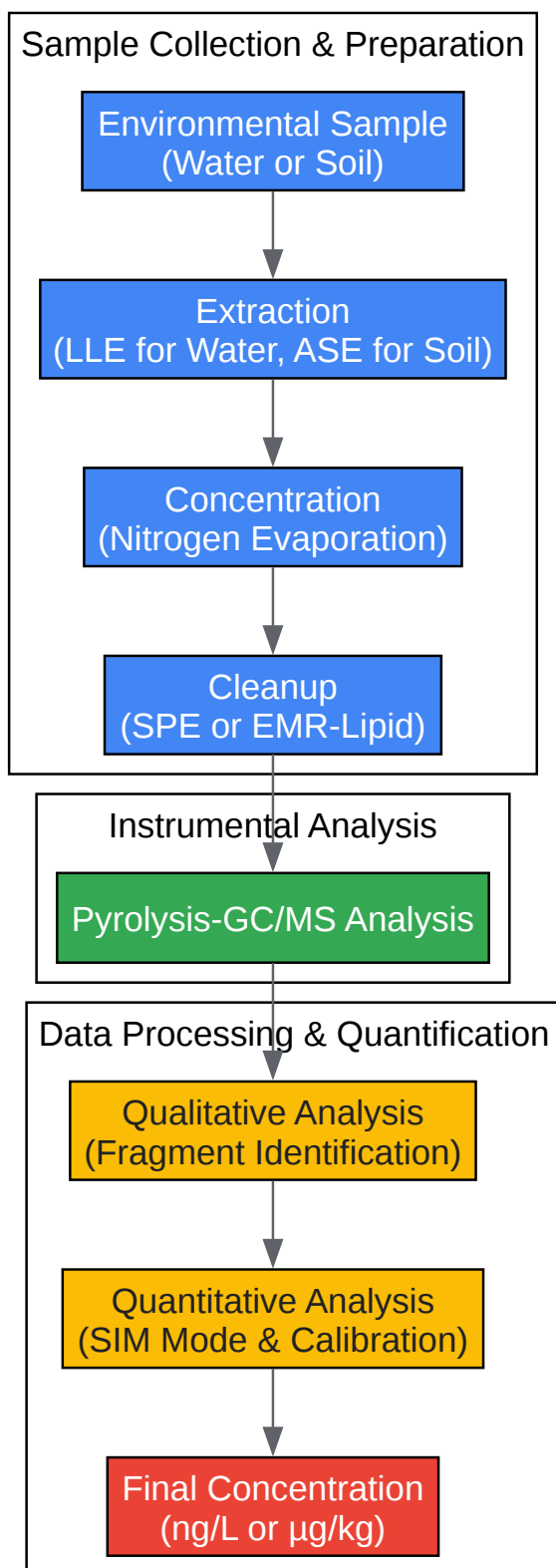
## Data Presentation

Table 1: Illustrative Quantitative Data for Method Performance

Parameter	Water Samples (ng/L)	Soil Samples ( $\mu\text{g/kg}$ )
Limit of Detection (LOD)	5 - 50	1 - 10
Limit of Quantification (LOQ)	15 - 150	3 - 30
Recovery (%)	75 - 110	80 - 115
Precision (RSD %)	< 15	< 15

Note: The values in this table are illustrative and based on typical performance for similar analytical methods for trace organic pollutants in environmental matrices.[8][9] Actual values must be determined during method validation for **Polysilicone-13**.

## Visualizations



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Caption: Workflow for the quantification of **Polysilicone-13** in environmental samples.



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